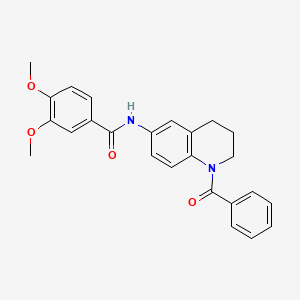

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

Descripción

Propiedades

Fórmula molecular |

C25H24N2O4 |

|---|---|

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C25H24N2O4/c1-30-22-13-10-19(16-23(22)31-2)24(28)26-20-11-12-21-18(15-20)9-6-14-27(21)25(29)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,26,28) |

Clave InChI |

KTBYMNMZTABZGN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Quinoline derivatives with altered oxidation states.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted benzamide derivatives with various functional groups replacing the dimethoxy groups.

Aplicaciones Científicas De Investigación

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

Core Modifications: The tetrahydroquinoline core is retained in all analogs except propanil and LCL5. Substitutions at the 6-position (e.g., benzamide vs. propanamide) significantly alter molecular weight and polarity. For instance, replacing 3,4-dimethoxybenzamide with propanamide reduces molecular weight by ~147 g/mol .

Substituent Effects on Lipophilicity: The 3,4-dimethoxy groups in the target compound confer higher logP (~3.2) compared to the unsubstituted propanamide analog (logP = 2.96) . This aligns with the trend observed in LCL5 (logP = 1.1), where the absence of a lipophilic tetrahydroquinoline core reduces logP despite shared benzamide substituents . Propanil’s 3,4-dichlorophenyl group enhances logP (2.8) relative to LCL5, demonstrating how halogenation increases hydrophobicity .

Pharmacological Analogs

- 3,4-Dimethoxybenzamide (LCL5): Isolated from Litsea costalis, this compound lacks the tetrahydroquinoline core but shares the 3,4-dimethoxybenzamide moiety. Its NMR data (δ 7.58 for H-2, δ 6.90 for H-5) confirm electron-donating methoxy groups’ influence on aromatic proton shifts . While LCL5’s bioactivity is unspecified, similar benzamides are known for antimicrobial or enzyme-inhibitory properties.

- Thiazole Derivative : The incorporation of a thiazole ring and cyclopropanecarbonyl group likely enhances target specificity in agrochemical applications. The N-methyl group reduces hydrogen-bond donor capacity (donor count = 0 vs.

Agrochemical Analogs

- Propanil : A herbicide with a dichlorophenyl-propanamide structure. Unlike the target compound, its mode of action involves inhibition of acetolactate synthase (ALS) in plants. The absence of a bicyclic core in propanil highlights the role of the tetrahydroquinoline scaffold in differentiating bioactivity.

Actividad Biológica

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O4 |

| Molecular Weight | 425.501 g/mol |

| LogP | 4.3134 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| InChI Key | IZLRMTJLQCLMKF-CYBMUJFWSA-N |

Research indicates that compounds similar to this compound exhibit a range of biological activities. For example, studies on related tetrahydroquinoline derivatives have shown neuroprotective properties at lower concentrations while demonstrating neurotoxicity at higher doses. This biphasic response suggests that the compound may influence apoptotic pathways in neuronal cells .

Neuroprotective Effects

In a study examining the effects of tetrahydroisoquinoline derivatives, it was found that low concentrations could protect dopaminergic neurons from glutamate-induced apoptosis. The markers measured included caspase-3 activity and mitochondrial membrane potential changes . This suggests that this compound may also exhibit similar neuroprotective effects.

Anticonvulsant Activity

A series of studies on related compounds demonstrated significant anticonvulsant activity in animal models. High-throughput screening identified several N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with high affinity for specific binding sites associated with anticonvulsant effects . It is plausible that this compound may share this property.

Case Studies and Research Findings

Case Study 1: Neurotoxicity vs. Neuroprotection

A detailed examination of 1-benzyl-1,2,3,4-tetrahydroisoquinoline revealed that at concentrations of 50 μM it exhibited neuroprotective properties; however, at 500 μM it became neurotoxic. This concentration-dependent effect highlights the importance of dosage in therapeutic applications and suggests similar behavior might be expected from this compound .

Case Study 2: Anticonvulsant Activity

In a series of experiments involving N-(tetrahydroisoquinolinyl)-2-methoxybenzamides screened for anticonvulsant activity at the SB-204269 binding site, several compounds were identified with promising results. These findings indicate a potential pathway for developing new anticonvulsant medications based on structural analogs of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling 3,4-dimethoxybenzoyl chloride with a tetrahydroquinoline precursor. For example, stepwise substitution using DIPEA (N,N-diisopropylethylamine) at controlled temperatures (e.g., −35°C for nucleophilic substitution) can improve regioselectivity . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Yield optimization requires monitoring reaction times (e.g., 7 hours for intermediate formation) and stoichiometric ratios (e.g., 1.1 equiv. of base).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -NMR (to confirm aromatic protons and methoxy groups at δ 3.8–4.0 ppm), -NMR (to verify carbonyl carbons ~165–170 ppm), and HRMS (High-Resolution Mass Spectrometry) for molecular ion validation. Cross-referencing with literature-reported spectral data (e.g., Monatshefte für Chemie protocols) ensures accuracy . For crystallinity assessment, X-ray diffraction (if crystals are obtainable) or powder XRD can resolve structural ambiguities.

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodological Answer : The compound is likely stable in anhydrous DMSO or DMF for short-term storage. Long-term storage should be in amber vials under inert gas (argon) at −20°C to prevent hydrolysis of the benzamide group. Safety data from analogous benzamides (e.g., S22/S24/25 precautions) suggest avoiding exposure to moisture and light .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the tetrahydroquinoline core in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model the electron density of the tetrahydroquinoline ring. Focus on HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., the 6-position). Solvent effects (PCM models) and transition-state optimization (e.g., for benzoylation) are critical for accuracy. Validate models against experimental kinetic data (e.g., reaction rates from stepwise synthesis protocols) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions may arise from residual solvents or diastereomeric impurities. Advanced techniques include:

- 2D-NMR (COSY, NOESY) : To assign coupling networks and confirm stereochemistry.

- HPLC-MS with chiral columns : To separate enantiomers if asymmetric synthesis is incomplete.

- Thermogravimetric Analysis (TGA) : To detect solvent residues affecting melting points .

Q. How does the electronic environment of the 3,4-dimethoxybenzamide moiety influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution:

- Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding.

- Use fluorescence polarization assays to measure affinity for target proteins (e.g., kinases or GPCRs).

- Molecular docking (AutoDock Vina) can simulate interactions with active sites, guided by X-ray crystallography data from related benzamides .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human or rodent) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent probes.

- Data Interpretation : Apply Michaelis-Menten kinetics to calculate and intrinsic clearance. Cross-validate with in silico tools like ADMET Predictor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.